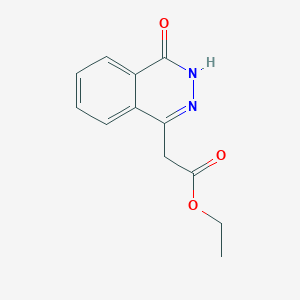

Ethyl 4-oxo-3H-phthalazin-1-ylacetate

Description

The exact mass of the compound Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIOFKSFKYRIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324943 | |

| Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25947-13-1 | |

| Record name | 25947-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the readily available starting material, phthalic anhydride. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from phthalic anhydride proceeds through a two-step reaction sequence. The initial step involves the formation of a heterocyclic intermediate, 2,3-dihydrophthalazine-1,4-dione, through the condensation of phthalic anhydride with hydrazine hydrate. The subsequent step is the N-alkylation of this intermediate with ethyl chloroacetate to yield the final product.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis.

Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide)

The initial step involves the cyclocondensation of phthalic anhydride with hydrazine hydrate.

Methodology:

A mixture of phthalic anhydride and hydrazine hydrate is refluxed in a suitable solvent, typically a lower alcohol like ethanol or in an aqueous medium. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of phthalic anhydride (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically ranging from 2 to 6 hours.

-

After the reaction is complete, as indicated by TLC, the mixture is allowed to cool to room temperature.

-

The solid precipitate of 2,3-dihydrophthalazine-1,4-dione is collected by vacuum filtration.

-

The collected solid is washed with cold ethanol and then dried under vacuum to afford the pure product.

Step 2: Synthesis of this compound

The second step involves the N-alkylation of the 2,3-dihydrophthalazine-1,4-dione intermediate with ethyl chloroacetate in the presence of a base.

Methodology:

The 2,3-dihydrophthalazine-1,4-dione is treated with ethyl chloroacetate in an inert solvent, such as acetone or dimethylformamide (DMF), in the presence of a base like anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH). The base facilitates the deprotonation of the phthalhydrazide, which then acts as a nucleophile to displace the chloride from ethyl chloroacetate.

Detailed Protocol:

-

To a solution of 2,3-dihydrophthalazine-1,4-dione (1 equivalent) in dry acetone, anhydrous potassium carbonate (a slight excess, e.g., 1.2 equivalents) is added.

-

The mixture is stirred at room temperature for a short period to ensure the formation of the corresponding salt.

-

Ethyl chloroacetate (1 equivalent) is then added to the reaction mixture.

-

The resulting mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 |

| 2,3-Dihydrophthalazine-1,4-dione | C₈H₆N₂O₂ | 162.15 | >300[1] |

| This compound | C₁₂H₁₂N₂O₃ | 232.24 | Not explicitly found |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |

| Step 1 | Phthalic Anhydride, Hydrazine Hydrate | Ethanol | 2-6 hours | High (often >90%) |

| Step 2 | 2,3-Dihydrophthalazine-1,4-dione, Ethyl Chloroacetate, K₂CO₃ | Acetone | 4-8 hours | Moderate to Good |

Note: Specific yields can vary depending on the exact reaction conditions and scale.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compounds.

2,3-Dihydrophthalazine-1,4-dione:

-

Appearance: White to off-white solid.

-

Solubility: Soluble in acetone and acetic acid[1].

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H and C=O stretching.

-

¹H NMR (DMSO-d₆, δ ppm): Aromatic protons and a broad singlet for the two N-H protons.

-

¹³C NMR (DMSO-d₆, δ ppm): Peaks corresponding to the aromatic carbons and the carbonyl carbons.

This compound:

-

Appearance: Expected to be a crystalline solid.

-

¹H NMR (CDCl₃, δ ppm): Signals for the ethyl group (triplet and quartet), a singlet for the methylene protons, and multiplets for the aromatic protons.

-

¹³C NMR (CDCl₃, δ ppm): Resonances for the ester carbonyl, the phthalazinone carbonyl, the methylene carbon, the ethyl group carbons, and the aromatic carbons.

-

Mass Spectrometry (m/z): A molecular ion peak corresponding to the calculated molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Figure 2: Workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from phthalic anhydride is a straightforward and efficient two-step process. This guide provides the necessary detailed protocols and data to enable researchers and scientists to successfully synthesize and characterize this valuable heterocyclic compound for applications in drug discovery and development. Careful execution of the experimental procedures and thorough characterization are essential for obtaining a high-purity final product.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a key intermediate in the development of various heterocyclic compounds with potential therapeutic applications. This document outlines a common synthetic pathway, detailed experimental protocols, and a summary of analytical data for the characterization of this molecule.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with a phthalazine core. The phthalazine scaffold is a constituent of numerous compounds exhibiting a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The ester functionality of the title compound provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. The first step involves the formation of the phthalazinone ring system, followed by the introduction of the ethyl acetate moiety.

Synthesis Pathway

A common route for the synthesis of this compound is depicted below. The process begins with the condensation of phthalic anhydride with hydrazine to form 2,3-dihydrophthalazine-1,4-dione, which is then alkylated with ethyl chloroacetate to yield the final product.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt these methods based on laboratory conditions and available starting materials.

Step 1: Synthesis of 4-Oxo-3H-phthalazin-1-ylacetic acid

Step 2: Synthesis of this compound

This step involves the alkylation of a phthalazinone precursor. A general procedure, adapted from the synthesis of similar compounds, is as follows:

-

To a solution of the phthalazinone precursor in a suitable solvent such as dimethylformamide (DMF) or dry acetone, add a base like anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature for a designated period, typically 15-30 minutes, to facilitate the formation of the corresponding anion.

-

Add ethyl chloroacetate to the reaction mixture, either dropwise or in one portion.

-

Continue stirring the reaction at room temperature or with gentle heating for a period ranging from one to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

A patent describes a similar reaction where "this compound" is used as a starting material by reacting it with sodium hydride in DMF, followed by the addition of an electrophile at room temperature.[1][2]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the expected characterization data based on the analysis of structurally related compounds and general chemical principles.

| Property | Data |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly found in the search results. |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene protons, and signals in the aromatic region for the phthalazinone ring protons. A patent for a related compound shows singlets at 4.0 and 4.4 ppm for methylene protons and a multiplet at 7.3 ppm for aromatic protons in CDCl₃.[1] |

| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and the phthalazinone ring, carbons of the ethyl group, the methylene carbon, and the aromatic carbons. |

| Infrared (IR) | Expected characteristic absorption bands for the C=O stretching of the ester and the amide in the phthalazinone ring, C-N stretching, and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Applications and Further Reactions

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The active methylene group can also be a site for further chemical transformations. The molecule is often used in the development of compounds with potential as aldose reductase inhibitors for the treatment of diabetic complications.[1][2]

The general reactivity of the N-H group in the phthalazinone ring allows for N-alkylation or N-arylation, leading to a diverse library of substituted phthalazinones. A common reaction involves the deprotonation of the N-H with a strong base like sodium hydride, followed by the addition of an alkyl or benzyl halide.[1][2]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via alkylation of a phthalazinone precursor is a reliable method for obtaining this valuable intermediate. While a complete set of characterization data for the title compound is not available in the public domain literature, this guide provides the expected analytical characteristics based on related structures. The outlined protocols and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide on Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological activities, with a focus on its role as an aldose reductase inhibitor. The information is presented to support further research and development in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

This compound, also known as (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester, is a derivative of the phthalazinone scaffold. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 25947-13-1 | |

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.24 g/mol | |

| IUPAC Name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |

| Melting Point | Not available. The corresponding carboxylic acid, (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, has a melting point of 220 °C. | |

| Appearance | Data not available | |

| Solubility | Data not available |

Computed Properties (for the related compound Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate)

| Property | Value | Reference |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis

Hypothetical Experimental Protocol:

A potential synthesis could be adapted from the preparation of similar compounds.[2] The general procedure would likely involve the reaction of 4-oxo-3,4-dihydrophthalazine with ethyl chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.

-

Reaction: 4-oxo-3,4-dihydrophthalazine + ClCH₂COOC₂H₅ → this compound + HCl

-

Reagents and Conditions:

-

Starting Material: 4-oxo-3,4-dihydrophthalazine

-

Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) would likely be used to deprotonate the phthalazinone nitrogen.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be appropriate to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction would likely be carried out at room temperature or with gentle heating to promote the reaction without causing degradation.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture would be quenched with water.

-

The product would then be extracted into an organic solvent such as ethyl acetate.[3]

-

The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

dot

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound is not currently available in the public domain. The following are predicted and characteristic spectral features based on its structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (phthalazinone ring): Multiplets in the range of δ 7.5-8.5 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

-

Ethyl Group (-OCH₂CH₃): A quartet around δ 4.2 ppm (methylene) and a triplet around δ 1.3 ppm (methyl).

3.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O, ester): Signal around δ 170 ppm.

-

Carbonyl Carbon (C=O, phthalazinone): Signal around δ 160 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Methylene Carbon (-CH₂-): Signal around δ 50 ppm.

-

Ethyl Group (-OCH₂CH₃): Signals around δ 61 ppm (methylene) and δ 14 ppm (methyl).

3.3. Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching (ester): Strong absorption band around 1730-1750 cm⁻¹.

-

C=O Stretching (amide in phthalazinone ring): Strong absorption band around 1660-1680 cm⁻¹.

-

C-N Stretching: Absorption in the region of 1200-1350 cm⁻¹.

-

C-O Stretching (ester): Strong absorption in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretching: Absorption above 3000 cm⁻¹.

Biological Activity and Signaling Pathway

Phthalazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant and well-documented activity for many phthalazinone derivatives is the inhibition of the enzyme aldose reductase.[4]

4.1. Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5][6] Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[7]

The aldose reductase-catalyzed reduction of glucose to sorbitol, using NADPH as a cofactor, is the initial step.[8] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the altered NAD+/NADH ratio contribute to oxidative stress, both of which are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts.[5][7]

Inhibitors of aldose reductase, such as certain phthalazinone derivatives, block this first step, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.[4]

dot

Caption: Inhibition of the Polyol Pathway by this compound.

Conclusion

This compound is a compound with considerable potential for further investigation, particularly as an inhibitor of aldose reductase. While experimental data on its physical and spectroscopic properties are currently limited, its structural similarity to known biologically active phthalazinones suggests it is a promising candidate for drug development efforts targeting diabetic complications and potentially other conditions. This guide provides a foundational understanding of the compound and a framework for future research, highlighting the need for empirical validation of its synthesis, properties, and biological activity.

References

- 1. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. In Search of Differential Inhibitors of Aldose Reductase | MDPI [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic and Synthetic Profile of Ethyl 4-oxo-3H-phthalazin-1-ylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

While specific experimental data from peer-reviewed sources are not available, the expected spectroscopic characteristics can be predicted based on the structure of Ethyl 4-oxo-3H-phthalazin-1-ylacetate.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 - 1.4 | Triplet | 3H | -CH₂CH₃ |

| ~4.1 - 4.3 | Quartet | 2H | -CH₂ CH₃ |

| ~4.0 | Singlet | 2H | -CH₂ -COOEt |

| ~7.7 - 8.5 | Multiplet | 4H | Aromatic protons |

| ~11.0 | Singlet (broad) | 1H | NH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₂C H₃ |

| ~45 | -C H₂-COOEt |

| ~61 | -C H₂CH₃ |

| ~125 - 135 | Aromatic carbons |

| ~145 | C=N |

| ~160 | C=O (amide) |

| ~170 | C=O (ester) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1660 | C=O stretch (amide) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 232 | [M]⁺ (Molecular Ion) |

| 187 | [M - OEt]⁺ |

| 159 | [M - COOEt]⁺ |

| 131 | [Phthalazinone]⁺ |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and spectroscopic analysis of this compound, based on established chemical principles and related procedures found in the literature.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of related phthalazinone derivatives.

Materials:

-

2-Carboxybenzaldehyde

-

Hydrazine hydrate

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and apparatus

Procedure:

-

Synthesis of Phthalazinone: A solution of 2-carboxybenzaldehyde (1 equivalent) in ethanol is treated with hydrazine hydrate (1.1 equivalents). The mixture is refluxed for 4 hours. Upon cooling, the product, phthalazinone, precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Alkylation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, phthalazinone (1 equivalent) is added portion-wise at room temperature. The resulting solution is stirred for 30 minutes.

-

Ethyl chloroacetate (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at 100 MHz or 125 MHz. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. The final spectrum is an average of 16-32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The analysis is performed in positive ion mode. The sample is introduced into the ion source via direct infusion or through an HPLC system. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of this compound.

Caption: Synthetic pathway of this compound.

Caption: Experimental workflow for the characterization of the compound.

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a heterocyclic organic compound belonging to the phthalazinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile. Detailed experimental protocols and tabulated quantitative data are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a phthalazinone core substituted with an ethyl acetate group at the 1-position. The "3H" designation in the IUPAC name indicates the location of the hydrogen atom on the nitrogen at position 3 of the phthalazinone ring system. It exists in tautomeric equilibrium with Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][2][3] |

| Molecular Weight | 232.24 g/mol | [1][2][3] |

| CAS Number | 25947-13-1 | [2][3] |

| Melting Point of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 220 °C | [4] |

| Calculated XLogP3 of Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | 1.6 | [5] |

Synthesis

The synthesis of this compound and its derivatives typically involves the N-alkylation or O-alkylation of a phthalazinone precursor. A common synthetic route is the reaction of a phthalazinone with ethyl chloroacetate in the presence of a base.

General Experimental Protocol for N-Alkylation

A general procedure for the synthesis of related phthalazinone derivatives involves the chemoselective N-alkylation of a 4-substituted-2H-phthalazin-1-one with ethyl chloroacetate.[6]

Workflow for the Synthesis of Phthalazinone Derivatives

Caption: General workflow for the N-alkylation of a phthalazinone.

Detailed Steps:

-

A solution of the starting 4-substituted-2H-phthalazin-1-one is prepared in a mixture of dry acetone and dimethylformamide (DMF).

-

Anhydrous potassium carbonate is added to the solution as a base.

-

Ethyl chloroacetate is then added to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate, the N-alkylated product, is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.[7][8]

Reactivity and Further Functionalization

The ester group of this compound is a key functional handle for further chemical modifications. It can undergo various reactions, such as hydrolysis to the corresponding carboxylic acid or hydrazinolysis to form the acetohydrazide derivative.

Hydrazinolysis

The conversion of the ethyl ester to the corresponding hydrazide is a crucial step in the synthesis of more complex derivatives with potential biological activities.

Workflow for Hydrazinolysis

Caption: General workflow for the hydrazinolysis of the ethyl ester.

Experimental Protocol:

-

The ethyl ester derivative is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the resulting precipitate (the hydrazide) is collected by filtration, washed, and can be purified by recrystallization.[7]

This hydrazide intermediate can then be used to synthesize a variety of compounds, including dipeptides, hydrazones, and other heterocyclic systems, which have been investigated for their cytotoxic and antimicrobial activities.[7]

Spectroscopic Data

Table 2: Representative Spectroscopic Data for Related Phthalazinone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Source |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Aromatic C-H: 3059, Aliphatic C-H: 2976, 2906, Ester C=O: 1732, Ketone C=O: 1680, Aromatic C=N, C=C: 1607, 1598, 1468 | [8] | ||

| 4-benzyl-2-(2-morpholino-2-oxoethyl) phthalazin-1(2H)-one | ArH: 8.44–8.46 (m, 1H), 7.68–7.73 (m, 3H), 7.29–7.30 (m, 4H), 7.20–7.23 (m, 1H); CH₂CO: 5.10 (s, 2H); CH₂ph: 4.32 (s, 2H); morpholino CH₂: 3.59–3.75 (m, 8H) | C=O: 165.45, 159.71; Aromatic C/CH: 145.60, 137.83, 133.01, 131.19, 129.62, 128.71, 128.36, 128.10, 127.33, 126.68, 125.36; CH₂O: 66.78, 66.40; CH₂CO: 52.31; CH₂N: 45.37, 42.41; CH₂ph: 38.97 | [6] |

Biological Significance and Potential Applications

The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[9]

Potential Therapeutic Areas for Phthalazinone Derivatives

Caption: Therapeutic targets of phthalazinone derivatives.

Derivatives of the phthalazinone core have shown promising activity as:

-

Anticancer agents: By targeting various mechanisms, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells.[6][7] Some phthalazinones, like Olaparib, are known PARP inhibitors used in cancer therapy.[9]

-

Antimicrobial agents: Certain phthalazinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

-

Other therapeutic activities: The phthalazinone scaffold has also been associated with antiasthmatic, antipsychotic, antidiabetic, and anticonvulsant activities.[10]

The synthesis and functionalization of this compound provide a versatile platform for the development of novel therapeutic agents targeting these pathways.

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its chemical properties, particularly the reactivity of the ethyl ester group, allow for diverse structural modifications, leading to the creation of libraries of compounds for drug screening. The established synthetic routes and the known biological importance of the phthalazinone core make this compound and its derivatives a promising area for future research in medicinal chemistry and drug development. Further detailed characterization of the title compound and exploration of its biological activity are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | 25947-13-1 [sigmaaldrich.com]

- 4. (4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID CAS#: 25947-11-9 [m.chemicalbook.com]

- 5. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physical properties of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate"

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for the determination of key physical properties and a representative synthetic workflow are also presented to support further research and application of this compound.

Chemical Identity and Molecular Structure

-

IUPAC Name: ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

-

Synonyms: (4-Oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid ethyl ester

-

CAS Number: 25947-13-1

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

Molecular Weight: 232.24 g/mol

Tabulated Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 232.24 g/mol | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Melting Point | 107 °C | [cite: ] |

| Boiling Point | 472.9 °C at 760 mmHg | [cite: ] |

| Physical State | Solid | [cite: ] |

| Appearance | Off-white solid | [cite: ] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While complete spectral assignments are not available in the public domain, typical chemical shifts and absorption bands for similar phthalazinone structures can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region corresponding to the phthalazinone ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the amide, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and acetate moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3200-3400 cm⁻¹

-

C=O stretching (amide): Around 1650-1680 cm⁻¹

-

C=O stretching (ester): Around 1730-1750 cm⁻¹

-

C=N stretching: Around 1600-1650 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 232, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the phthalazinone ring.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 1-2 °C).

Determination of Boiling Point

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

Heating mantle or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Boiling chips

Procedure (Micro-scale):

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently and slowly.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for handling, formulation, and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for about one minute.

-

Observe the mixture. Classify the solubility as:

-

Soluble: If the solid completely dissolves to form a clear solution.

-

Partially soluble: If some of the solid dissolves but a noticeable amount remains undissolved.

-

Insoluble: If the solid does not appear to dissolve at all.

-

-

Repeat the procedure for each of the selected solvents.

Synthesis Workflow

The following diagram illustrates a typical synthetic route for the preparation of this compound. The synthesis generally involves the reaction of a phthalazinone precursor with an appropriate ethyl acetate derivative.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for this compound. While key identifiers and some physical properties are documented, there remains a need for more comprehensive experimental characterization, particularly in the areas of solubility and detailed spectral analysis. The provided experimental protocols and synthetic workflow offer a foundation for researchers to further investigate and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Formation of Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a significant heterocyclic compound with applications in medicinal chemistry. The document details the mechanistic pathways, experimental protocols, and quantitative data associated with its formation.

Introduction

This compound is a derivative of the phthalazinone core, a structural motif found in numerous biologically active compounds. Phthalazine derivatives have garnered considerable attention due to their diverse pharmacological properties, including anticonvulsant, cardiotonic, antihypertensive, and antitumor activities.[1] A thorough understanding of the synthetic routes to these molecules is crucial for the development of new therapeutic agents. This guide focuses on the prevalent and efficient methods for the preparation of this compound.

Core Synthetic Strategy: A Two-Stage Approach

The most common and versatile method for the synthesis of this compound involves a two-stage process:

-

Formation of the Phthalazinone Core: This initial and critical stage involves the construction of the bicyclic phthalazinone ring system.

-

N-Alkylation of the Phthalazinone Core: The pre-formed phthalazinone is then alkylated at the N-2 position with an ethyl acetate moiety.

The following sections will delve into the mechanistic details and experimental considerations for each of these stages.

Stage 1: Formation of the Phthalazinone Core

The synthesis of the phthalazinone scaffold can be achieved through several pathways, with the choice of starting materials often dictating the specific route. A widely employed method begins with the reaction of phthalic anhydride and phenylacetic acid.

Mechanism of Phthalazinone Formation

The initial step involves the fusion of phthalic anhydride with phenylacetic acid in the presence of a catalyst, such as fused sodium acetate, at elevated temperatures (around 180°C) to yield 3-benzylidenephthalide.[2] This intermediate is then reacted with hydrazine hydrate in a cyclization reaction to form the benzylphthalazinone derivative.[2]

The reaction of 3-benzylidenephthalide with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of the phthalide, followed by an intramolecular cyclization and dehydration to afford the stable phthalazinone ring.

Experimental Protocol: Synthesis of 4-Benzyl-2H-phthalazin-1-one

A mixture of 3-benzylidenephthalide and hydrazine hydrate is refluxed in ethanol.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure 4-benzyl-2H-phthalazin-1-one.

Stage 2: N-Alkylation to Yield this compound

The final step in the synthesis is the introduction of the ethyl acetate group onto the nitrogen atom of the phthalazinone ring. This is typically achieved through a nucleophilic substitution reaction.

Mechanism of N-Alkylation

The N-alkylation of the 4-benzyl-2H-phthalazin-1-one intermediate with ethyl chloroacetate proceeds via an SN2 mechanism. In the presence of a base, such as anhydrous potassium carbonate, the proton on the N-2 position of the phthalazinone is abstracted, generating a nucleophilic phthalazinone anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion and forming the desired product, this compound. The use of a polar aprotic solvent like acetone or a mixture of acetone and DMF facilitates this reaction.[3][4]

Experimental Protocol: Synthesis of this compound

To a solution of 4-benzyl-2H-phthalazin-1-one in dry acetone, anhydrous potassium carbonate is added, followed by the addition of ethyl chloroacetate.[2][4] The reaction mixture is then refluxed for several hours.[2] After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |

| 1 | Phthalic anhydride, Phenylacetic acid | Fused Sodium Acetate | - | 180°C | - | - | [2] |

| 2 | 3-Benzylidenephthalide, Hydrazine hydrate | - | Ethanol | Reflux | - | - | [2] |

| 3 | 4-Benzyl-2H-phthalazin-1-one, Ethyl chloroacetate | Anhydrous K2CO3 | Acetone | Reflux | 20 h | - | [4] |

| 4 | 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (from ester) | Hydrazine hydrate | Ethanol | Reflux | 3 h | 85% | [2] |

Note: Specific yields for intermediate steps are often not reported in the literature as they are typically used directly in the subsequent step.

Table 2: Spectroscopic Data for Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate

| Spectroscopic Technique | Key Signals | Reference |

| Infrared (IR) (KBr, cm-1) | 1735 (C=O, ester), 1665 (C=O, amide) | [2] |

| 1H-NMR (DMSO-d6, δ ppm) | 4.30 (s, 2H, CH2Ph), 4.56 (s, 2H, N-CH2), 4.75 (q, 2H, O-CH2), 7.26–8.27 (m, 9H, Ar-H), 1.25 (t, 3H, CH3) | [2] |

| Mass Spectrum (m/z) | 308 (M+) | [2] |

Visualizations

Reaction Pathway for Phthalazinone Core Synthesis

Caption: Synthesis of the 4-benzyl-2H-phthalazin-1-one core.

Mechanism of N-Alkylation

Caption: SN2 mechanism for the N-alkylation step.

Experimental Workflow

Caption: General experimental workflow for the N-alkylation.

Conclusion

The synthesis of this compound is a well-established process that relies on the initial formation of a phthalazinone core followed by a robust N-alkylation reaction. The methodologies presented in this guide are scalable and adaptable for the synthesis of a wide range of phthalazinone derivatives. A comprehensive understanding of the underlying mechanisms and experimental parameters is paramount for researchers aiming to explore the chemical space of these important heterocyclic compounds for drug discovery and development.

References

- 1. longdom.org [longdom.org]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Phthalazinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold, a bicyclic nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and development of phthalazinone compounds, from their early synthesis to their role in modern targeted therapies.

The Genesis of Phthalazinones: Early Syntheses and Discoveries

The history of phthalazinones is intrinsically linked to the broader exploration of phthalazine chemistry. The first documented synthesis of the parent phthalazine ring system was achieved by Siegmund Gabriel and Georg Pinkus in 1893. Their pioneering work involved the condensation of ω-tetrabromorthoxylene with hydrazine, laying the foundational chemistry for this class of compounds.

While the precise first synthesis of the phthalazin-1(2H)-one core is not definitively documented as a singular breakthrough, early methods for its preparation logically followed from the availability of suitable precursors. One of the earliest and most straightforward methods involves the condensation of o-phthalaldehydic acid with hydrazine hydrate. This reaction provides a direct route to the unsubstituted phthalazinone ring system.

A more versatile and widely adopted approach for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the cyclization of 2-acylbenzoic acids with hydrazine. This method allows for the introduction of a wide variety of substituents at the 4-position, a key site for modulating the biological activity of these compounds.

From Antihypertensives to Anticancer Agents: A Timeline of Biological Activity

The therapeutic potential of phthalazine derivatives was first realized in the mid-20th century with the discovery of the antihypertensive properties of hydralazine. This discovery was somewhat serendipitous, arising from the screening of hydrazine derivatives. Hydralazine's ability to relax vascular smooth muscle established phthalazines as a promising scaffold for cardiovascular drugs.

The latter half of the 20th century saw the exploration of phthalazinone derivatives for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. However, a significant breakthrough came in the early 21st century with the discovery of phthalazinone-based inhibitors of poly(ADP-ribose) polymerase (PARP). This culminated in the development of Olaparib, the first-in-class PARP inhibitor approved for the treatment of certain types of cancer. This discovery solidified the status of the phthalazinone core as a critical pharmacophore in modern drug discovery.

Key Experimental Protocols

General Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids

This method remains a cornerstone for the synthesis of a wide array of phthalazinone derivatives.

Procedure:

-

A mixture of a 2-acylbenzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent, such as ethanol or acetic acid, is heated under reflux for 2-4 hours.[1][2]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 4-substituted phthalazin-1(2H)-one.

Synthesis of 4-Benzyl-2H-phthalazin-1-one

This specific derivative is a key intermediate in the synthesis of many biologically active phthalazinones.

Procedure:

-

Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate at 180°C to yield 3-benzylidenephthalide.

-

The resulting 3-benzylidenephthalide is then refluxed with hydrazine hydrate in ethanol to afford 4-benzyl-2H-phthalazin-1-one.

Quantitative Biological Data

The following tables summarize key quantitative data for representative phthalazinone compounds, illustrating the evolution of their potency and selectivity.

| Compound | Target | Biological Activity | IC50/EC50 | Reference |

| Hydralazine | Vascular Smooth Muscle | Antihypertensive | - | [3] |

| DJ-1461 | - | Antihypertensive | - | [4] |

| Olaparib | PARP-1 | Anticancer | 3.24 nM (PARP1 inhibition) | [5] |

| Talazoparib (BMN 673) | PARP-1/2 | Anticancer | Ki = 1.2 nM (PARP1), 0.87 nM (PARP2) | [6] |

| DLC-1 | PARP-1 | Anticancer | <0.2 nM | [7] |

| DLC-49 | PARP-1/HDAC-1 | Anticancer | 0.53 nM (PARP-1), 17 nM (HDAC-1) | [7] |

Signaling Pathways and Mechanisms of Action

Antihypertensive Action of Hydralazine

Hydralazine exerts its antihypertensive effect primarily through direct relaxation of arteriolar smooth muscle.[3][5][8] The precise molecular mechanism is complex but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[7][9]

Caption: Mechanism of antihypertensive action of hydralazine.

PARP Inhibition in DNA Repair by Phthalazinones

Phthalazinone-based PARP inhibitors, such as Olaparib, function by competing with NAD+ at the catalytic site of PARP enzymes, primarily PARP1.[6][10] This inhibition has a dual effect: it prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs), and it "traps" PARP1 on the DNA.[6][11] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during replication, leads to synthetic lethality.[10][12]

Caption: Mechanism of PARP1 inhibition by phthalazinones.

References

- 1. jpsbr.org [jpsbr.org]

- 2. longdom.org [longdom.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a key heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the theoretical framework and standard experimental protocols for determining its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate studies to fully characterize this compound for drug development purposes.

Introduction

This compound belongs to the phthalazinone class of heterocyclic compounds. Phthalazinone derivatives are recognized for their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. A thorough understanding of the physicochemical properties, particularly solubility and stability, of any new chemical entity is paramount for its successful development as a therapeutic agent. These properties directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This guide will address the core requirements for characterizing the solubility and stability of this compound, presenting data in a structured format, detailing experimental methodologies, and providing visual representations of relevant pathways and workflows.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented in Table 1. These values are primarily derived from computational models and publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃ | PubChem[1] |

| Molecular Weight | 246.26 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | PubChem[1] |

| CAS Number | 25947-13-1 | Sigma-Aldrich |

| XLogP3 (Computed) | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections outline the methodologies for determining the solubility of this compound in various solvent systems.

The recommended method for determining the equilibrium solubility is the shake-flask method .

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.

Hypothetical Solubility Data

The following table (Table 2) presents a hypothetical solubility profile for this compound, which would be populated with experimental data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data to be determined |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data to be determined |

| pH 4.5 Acetate Buffer | 37 | Data to be determined |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: The sample is treated with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: The sample is treated with 0.1 M NaOH at room temperature. The ester functional group in the molecule makes it susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 80 °C).

-

Photostability: The sample (both solid and in solution) is exposed to a combination of visible and UV light in a photostability chamber.

-

-

Sample Analysis: At various time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Hypothetical Stability Data

The results of the forced degradation studies would be summarized as shown in Table 3.

| Stress Condition | Reagent/Condition | Observation | % Degradation | Major Degradants (m/z) |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | Data to be determined | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined | Data to be determined |

| Thermal | 80 °C, 48h | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | UV/Vis light | Data to be determined | Data to be determined | Data to be determined |

Visualizations

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing.

Phthalazinone derivatives have been investigated for various biological activities. For instance, some exhibit anticancer properties by inhibiting poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The following diagram illustrates a simplified, hypothetical signaling pathway that could be relevant for a phthalazinone-based compound.

Caption: Hypothetical PARP inhibition pathway.

Conclusion

While specific experimental data on the solubility and stability of this compound are not currently available in the public domain, this technical guide provides a robust framework for its characterization. The outlined experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies are industry-standard approaches. The successful execution of these experiments will yield the critical data necessary to advance the development of this compound as a potential therapeutic agent. The provided visualizations offer a clear workflow for these studies and a hypothetical mechanism of action to guide further pharmacological investigation. It is recommended that researchers undertaking the study of this compound perform these experiments to generate a comprehensive physicochemical profile.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-oxo-3H-phthalazin-1-ylacetate as a Key Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a critical intermediate in the development of therapeutic agents. This document details the synthetic protocols, quantitative data, and its application in the synthesis of aldose reductase inhibitors, exemplified by the drug Zopolrestat.

Introduction

This compound is a versatile heterocyclic compound belonging to the phthalazinone class of molecules. Phthalazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Notably, this compound serves as a crucial building block for the synthesis of potent aldose reductase inhibitors, which are instrumental in managing the chronic complications of diabetes.[3][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from phthalic anhydride.

Experimental Protocol:

Step 1: Synthesis of 3-(Ethoxycarbonylmethylene)phthalide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride and (carbetoxymethylene)triphenylphosphorane in chloroform.

-

Heat the reaction mixture to reflux and maintain for a specified duration.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-(ethoxycarbonylmethylene)phthalide.

Step 2: Synthesis of Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate

-

To a solution of 3-(ethoxycarbonylmethylene)phthalide in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the reaction mixture for several hours.[4]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into iced water.[4]

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from an appropriate solvent (e.g., cyclohexane) to yield pure Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate.[4]

Quantitative Data for Synthesis:

| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | 3-(Ethoxycarbonylmethylene)phthalide | Phthalic anhydride, (Carbethoxymethylene)triphenylphosphorane | - | Chloroform | Not specified | Not specified |

| 2 | Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate | 3-(Ethoxycarbonylmethylene)phthalide | Hydrazine hydrate | Ethanol | 77%[4] | Not specified |

Application in the Synthesis of Zopolrestat

This compound is a pivotal intermediate in the synthesis of Zopolrestat, a potent aldose reductase inhibitor.[3][4] The synthesis involves the modification of the phthalazinone core of the intermediate.

Experimental Protocol for Zopolrestat Synthesis (Illustrative Steps):

Step 1: N-Alkylation of Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate

-

To a solution of Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate in an appropriate solvent (e.g., anhydrous ether), add a suitable alkylating agent such as 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole.

-

The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to facilitate the N-alkylation.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product to obtain the ethyl ester of Zopolrestat.

Step 2: Hydrolysis to Zopolrestat

-

Dissolve the ethyl ester of Zopolrestat in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).[4]

-

Stir the mixture at room temperature for a few hours until the hydrolysis is complete.[4]

-

Acidify the reaction mixture with a suitable acid (e.g., HCl 6N) to precipitate the Zopolrestat.[4]

-

Collect the solid by filtration, wash with water, and dry to obtain pure Zopolrestat.

Quantitative Data for Zopolrestat:

| Property | Value | Reference |

| IUPAC Name | 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid | [6] |

| Molecular Formula | C19H12F3N3O3S | [6] |

| Molecular Weight | 419.4 g/mol | [6] |

| In Vitro IC50 (Aldose Reductase) | 3.1 x 10⁻⁹ M | [3] |

| In Vivo ED50 (Rat Sciatic Nerve) | 3.6 mg/kg | [3] |

Mechanism of Action and Signaling Pathway

Zopolrestat exerts its therapeutic effect by inhibiting the enzyme aldose reductase, a key component of the polyol pathway. In hyperglycemic conditions, as seen in diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts.[3][4] By inhibiting aldose reductase, Zopolrestat prevents the conversion of glucose to sorbitol, thereby mitigating the cellular damage caused by sorbitol accumulation.

Caption: Inhibition of the Polyol Pathway by Zopolrestat.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis of aldose reductase inhibitors using this compound as an intermediate, followed by biological evaluation, is depicted below.

Caption: Synthetic and evaluative workflow for Zopolrestat.

References

- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Zopolrestat | C19H12F3N3O3S | CID 1613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of PARP Inhibitors Using Ethyl 4-oxo-3H-phthalazin-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-oxo-3H-phthalazin-1-ylacetate as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The document includes detailed experimental protocols, quantitative data on inhibitor potency, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Phthalazinone derivatives form the core scaffold of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[3] this compound is a valuable starting material for the synthesis of these inhibitors due to its reactive sites that allow for the introduction of various functional groups to modulate potency and pharmacokinetic properties.

PARP Signaling Pathway in DNA Repair

Upon DNA damage, PARP-1 binds to single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits DNA repair machinery to the site of damage.[1][4] Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic DNA-PARP complexes. In cells with deficient homologous recombination repair, such as those with BRCA mutations, these stalled replication forks are converted into double-strand breaks that cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

Synthetic Strategy for PARP Inhibitors